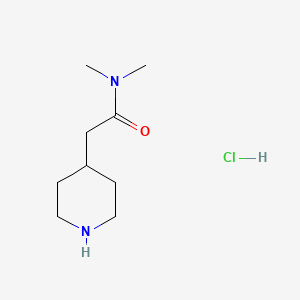

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H18N2O•HCl and a molecular weight of 206.71 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with N,N-dimethylacetamide in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature

Solvent: Methanol or ethanol

Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants

Continuous flow systems: For efficient production

Purification steps: Including crystallization and filtration to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Using reducing agents such as lithium aluminum hydride

Substitution: With halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature

Substitution: Thionyl chloride in dichloromethane under reflux conditions.

Major Products Formed

Oxidation: Formation of N,N-dimethyl-2-(piperidin-4-yl)acetamide N-oxide

Reduction: Formation of N,N-dimethyl-2-(piperidin-4-yl)ethanol

Substitution: Formation of N,N-dimethyl-2-(piperidin-4-yl)acetyl chloride.

Aplicaciones Científicas De Investigación

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds

Biology: Employed in the study of enzyme inhibition and receptor binding

Medicine: Investigated for its potential use as an analgesic and anti-inflammatory agent

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to receptors in the central nervous system, modulating neurotransmitter release

Pathways Involved: It affects the GABAergic and dopaminergic pathways, leading to its analgesic and anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

- N,N-dimethyl-2-piperidin-4-ylacetamide dihydrochloride

- N,N-dimethyl-2-piperidin-3-ylethanamine dihydrochloride .

Uniqueness

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific binding affinity to certain receptors and its ability to modulate multiple neurotransmitter pathways. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Actividad Biológica

N,N-Dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Chemical Formula: C9H18N2O

Molecular Weight: 174.25 g/mol

SMILES Notation: CN(C)C(=O)CC1CCNCC1

InChI Key: InChI=1S/C9H18N2O/c1-11(2)9(12)7-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3

The compound features a piperidine ring, which is known for its diverse biological activity due to its ability to interact with various biological targets.

This compound is believed to modulate receptor activity and enzyme functions. The specific pathways and molecular targets are still under investigation but may include:

- Receptor Binding: The compound may bind to specific receptors, influencing their activity.

- Enzyme Modulation: It can affect enzyme pathways, potentially leading to altered metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound:

- Cytotoxicity Studies: Research indicates that piperidone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colon cancers. For example, compounds with similar structures showed IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting strong inhibitory bioactivity .

- Mechanism of Induction of Apoptosis: Studies have shown that these compounds can induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and activation of caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10b | HepG2 | 0.12 | Induces HIF-1α and caspase-3 |

| 10j | HepG2 | 0.13 | Induces apoptosis |

Other Biological Activities

Beyond anticancer effects, this compound may also possess other pharmacological properties:

- Antibacterial Activity: Compounds in the piperidine class have been noted for antibacterial effects against various strains .

- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties in preclinical studies, suggesting potential therapeutic applications in inflammatory conditions .

Case Study 1: Piperidone Derivatives in Cancer Treatment

A study on novel piperidone compounds demonstrated their ability to induce apoptosis in leukemia and lymphoma cell lines. The mechanisms involved included mitochondrial depolarization and increased levels of polyubiquitinated proteins, indicating an effect on the proteasome pathway .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis of structure-activity relationships (SAR) revealed that modifications on the piperidine ring significantly influenced biological activity. For instance, variations in substituents were correlated with enhanced cytotoxicity against specific cancer cell lines .

Propiedades

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQDDWZOJNIVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716714 |

Source

|

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138304-77-5 |

Source

|

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.